5-(Pyrimidin-2-yl)pyridin-2(1H)-one is a compound characterized by a pyridine ring substituted with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The systematic name reflects its structural components, indicating the presence of both pyridine and pyrimidine rings, which are important in various pharmacological applications.
The compound is often synthesized through various chemical reactions involving pyridine and pyrimidine derivatives. Research articles have detailed its synthesis and biological evaluation, indicating its relevance in the development of new therapeutic agents.
5-(Pyrimidin-2-yl)pyridin-2(1H)-one belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It can be classified under pyridine derivatives and is often studied for its potential as an active pharmaceutical ingredient.
The synthesis of 5-(pyrimidin-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
5-(Pyrimidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
The reactions typically require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for 5-(pyrimidin-2-yl)pyridin-2(1H)-one involves its interaction with biological targets, potentially acting on enzymes or receptors involved in various physiological processes.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or antimalarial properties, suggesting that 5-(pyrimidin-2-yl)pyridin-2(1H)-one could influence similar biological pathways.
5-(Pyrimidin-2-yl)pyridin-2(1H)-one has potential applications in:
Palladium- and copper-mediated cross-coupling reactions enable efficient construction of the bicyclic pyridinone-pyrimidine scaffold. A regioselective ortho-magnesiation strategy employs sterically hindered TMPMgBu (2,2,6,6-tetramethylpiperidyl magnesium butyl) in hydrocarbon solvents, achieving >90% selectivity for the ortho position of N-aryl azoles. This method overcomes competitive heterocycle metalation by avoiding coordinating solvents like tetrahydrofuran. Subsequent transmetalation with zinc chloride generates arylzinc intermediates for Negishi couplings, exemplified by reactions with 4-chloro-6-methoxypyrimidine using [PdCl₂(dppf)] (1 mol%), yielding biaryl products in 86% isolated yield [7].
Copper catalysis facilitates direct C–O bond formation between pyridin-2(1H)-one and halopyrimidines. Optimized conditions (CuI/N,N-dimethylglycine ligand, potassium carbonate, dimethyl sulfoxide, 110°C) achieve coupling efficiencies exceeding 75% for electron-deficient pyrimidines. Key to success is suppressing protodehalogenation through ligand selection, with XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) proving particularly effective [6] [8].
Table 1: Palladium-Catalyzed Cross-Coupling Optimization
Catalyst System | Base/Solvent | Temperature (°C) | Yield Range (%) |
---|---|---|---|
Pd(OAc)₂/P(t-Bu)₂Me·HBF₄ | K₂CO₃/toluene | 120 | 48–83 |
PdCl₂(dppf) | K₃PO₄/THF-H₂O | 80 | 70–96 |
XPhosPdG₂/XPhos | Cs₂CO₃/dioxane | 100 | 68–95 |
Regiocontrol at the pyridinone ring centers on C3, C5, and C6 positions. Electronically driven C5 selectivity dominates electrophilic substitutions, where the enolized carbonyl at C2 directs electrophiles to C5. Halogenation using N-halosuccinimides in acetonitrile affords 5-halo derivatives (X = Cl, Br, I) in 70–89% yields. Computational studies confirm this preference arises from the minimized energy penalty for dearomatization at C5 [4].
Directed ortho-metalation (DoM) enables C3 functionalization. N-pyrimidinyl protection enables selective C3 lithiation using lithium diisopropylamide at –78°C, followed by quenching with electrophiles (aldehydes, alkyl halides, trimethylsilyl chloride). Yields range from 65% for silylation to 82% for hydroxymethylation. Transient directing groups like N-methoxyamide enhance palladium-catalyzed C–H arylation at C3, achieving 73–91% yields with aryl iodides under microwave irradiation (150°C, 20 min) [4] [6].
Table 2: Regioselective Functionalization Approaches
Position Modified | Strategy | Key Reagent/Conditions | Yield Range (%) |
---|---|---|---|
C5 | Electrophilic substitution | NBS/CH₃CN, 25°C, 2h | 70–89 |
C3 | Directed ortho-metalation | LDA/THF, –78°C; E⁺ quench | 65–82 |
C3 | Pd-catalyzed C–H arylation | Pd(OAc)₂, N-methoxyamide, ArI, 150°C | 73–91 |
C6 | Radical trifluoromethylation | Cu(OAc)₂/CF₃SO₂Na, DMF, 120°C | 41–68 |
Molecular hybridization leverages the pharmacological profiles of both pyrimidine and pyridinone moieties. Fragment condensation links pre-functionalized heterocycles, as demonstrated by the synthesis of anti-fibrotic agents. Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (IC₅₀ = 45.81 μM against hepatic stellate cells) was synthesized via amide coupling between pyrimidine-5-carboxylic acid and aniline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole [3].
In cholinesterase inhibitors, a pyrimidine–pyridinone scaffold with a six-methylene linker acts as a dual binding site inhibitor. The synthetic route involves: (1) Boc-protected diamine alkylation with 2-chloropyrimidine, (2) deprotection, and (3) reductive amination with substituted benzaldehydes. Derivatives showed nanomolar inhibition of butyrylcholinesterase (Ki = 99 nM), attributed to simultaneous interaction with the catalytic anionic site and peripheral anionic site [9].
Conformationally constrained hybrids incorporate fused rings, as in pyrazolo[1,5-a]pyrimidin-5-ones. Sequential Suzuki coupling at C3 (using XPhosPdG₂ catalyst) followed by C5 arylation via PyBroP-mediated C–O activation yields 3,5-diarylated analogs with antitumor activity [10].
Microwave irradiation dramatically accelerates key transformations while improving regioselectivity. Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5-ones with arylboronic acids using XPhosPdG₂ catalyst (5 mol%) in dimethylformamide-water completes in 15–30 minutes at 120°C, compared to 16–24 hours conventionally. Yields increase by 25–40% due to suppressed protodebromination [10].
Solvent-free cyclocondensations enable rapid scaffold assembly. 5-(Pyrimidin-2-yl)pyridin-2(1H)-one formation from 3-aminopyrazole and ethyl trifluorobutynoate proceeds within 10 minutes under microwave irradiation (150°C, neat conditions), achieving 92% yield versus 65% under oil-bath reflux (6 hours). This method enhances functional group tolerance for electron-withdrawing substituted aminopyrazoles [3] [10].
Table 3: Microwave vs Conventional Synthesis Comparison
Reaction Type | Conditions | Time (Min) | Yield (%) |
---|---|---|---|
Suzuki coupling (C3-arylation) | MW: 120°C, Pd/XPhos, DMF-H₂O | 30 | 85–94 |
Conventional: 80°C, Pd/XPhos, THF | 960 | 45–68 | |
Scaffold assembly | MW: 150°C, neat | 10 | 92 |
Conventional: reflux, ethanol | 360 | 65 | |
C5-Arylation via C–O activation | MW: 130°C, PyBroP, Pd₂(dba)₃, dioxane | 20 | 88 |
For C5 arylation of pyridin-2(1H)-one, lactam activation with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) converts the carbonyl into a leaving group. Subsequent Suzuki coupling with arylboronic acids under microwave irradiation (130°C, 20 min) affords 5-arylated pyridin-2(1H)-ones in 88% yield, compared to <5% yield without activation [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7